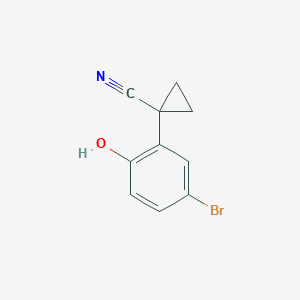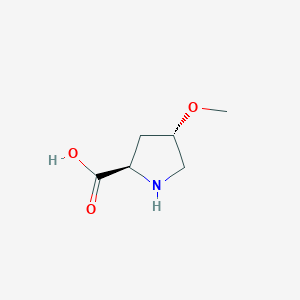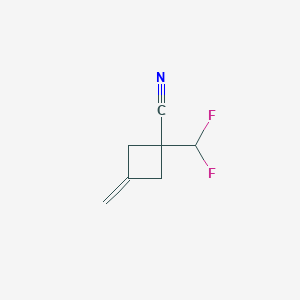
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile is a fascinating compound with a unique structure. It contains a difluoromethyl group (CF₂H) attached to a cyclobutane ring, along with a cyano (CN) functional group. The presence of fluorine atoms makes it intriguing due to their impact on reactivity and pharmacological properties.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves difluoromethylation reactions, where a precursor undergoes difluoromethylation to introduce the CF₂H group. Examples include:
Electrophilic Difluoromethylation: Using reagents like ClCF₂H, which reacts with suitable substrates.
Radical Difluoromethylation: Employing radical chemistry, especially effective for heteroaromatics.
b. Reaction Conditions: The difluoromethylation process can occur under various conditions, including stoichiometric or catalytic metal-based methods. Stereoselective difluoromethylation remains challenging but promising.
c. Industrial Production: While industrial-scale production methods may vary, the compound’s synthesis often involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile participates in diverse reactions:
Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.
Substitution: The cyano group (CN) can be substituted.
Common Reagents: Reagents like ClCF₂H, electrophiles, and nucleophiles play crucial roles.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the unique CF₂H group.
Biological Studies: Investigating its interactions with biomolecules, including proteins.
Materials Science: Its fluorinated nature impacts material properties.
Mechanism of Action
The precise mechanism by which 1-(Difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile exerts effects depends on its specific context. It may interact with molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H7F2N |
|---|---|
Molecular Weight |
143.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H7F2N/c1-5-2-7(3-5,4-10)6(8)9/h6H,1-3H2 |
InChI Key |
NEYWZUUEIRPANM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)(C#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


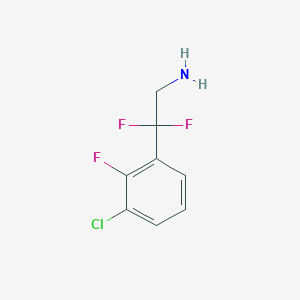
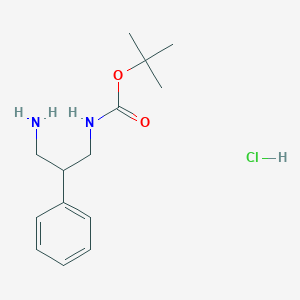
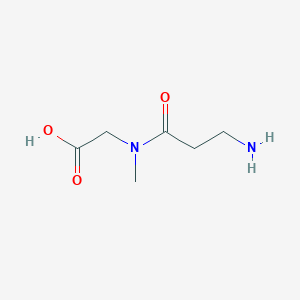
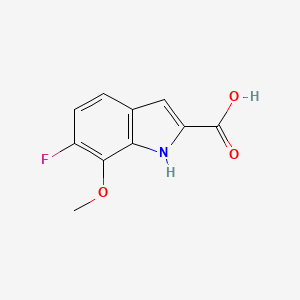
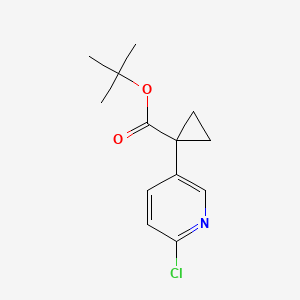
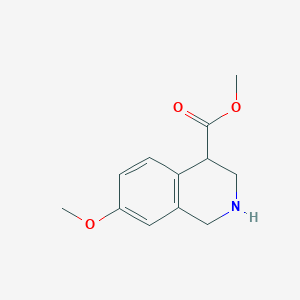
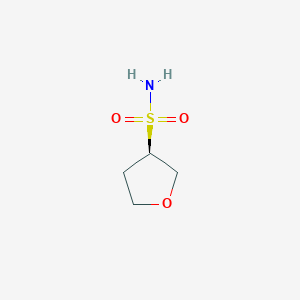
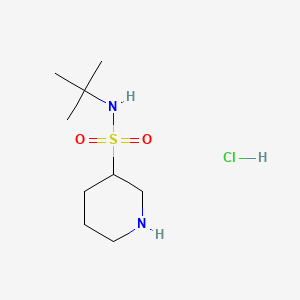
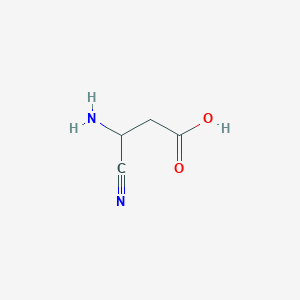
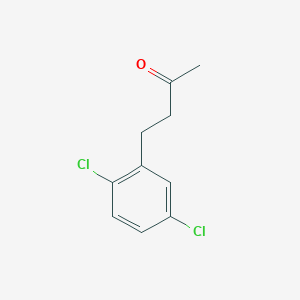
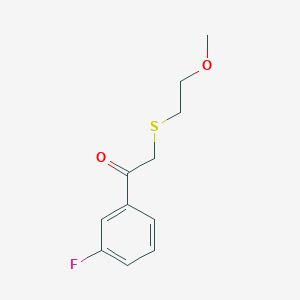
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
